N'-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
Overview
Description
N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This particular compound is derived from adamantane-1-carbohydrazide and 4-nitrobenzaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between adamantane-1-carbohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions for a specified period, often around 1 hour . The product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the nitro group.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can disrupt normal cellular processes, leading to antibacterial, antifungal, or anticancer effects . The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE: Similar in structure but with a fluorine atom instead of a nitro group.
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a biphenyl group and methoxy substituents.
Uniqueness
N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the formation of coordination complexes with unique properties.
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(18-8-13-5-14(9-18)7-15(6-13)10-18)20-19-11-12-1-3-16(4-2-12)21(23)24/h1-4,11,13-15H,5-10H2,(H,20,22)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGAYVFDISJAJD-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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